N-Phenyl-p-phenylenediamine

描述

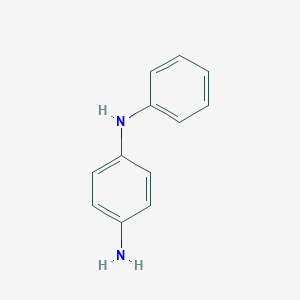

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGUVEKSASEFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2, Array | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89230-95-5, Array | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89230-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025895 | |

| Record name | N-Phenyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Purple powder or needles; [HSDB], PURPLE CRYSTALLINE POWDER OR NEEDLES | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

669 °F at 760 mmHg (NTP, 1992), 354 °C | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-AMINODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

380 °F (NTP, 1992), 380 °F', 193 °C | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin, Soluble in alcohol and acetone, Insoluble in water; soluble in oxygenated solvents, Solubility: 500 mg/L at 20 °C and pH 8.9, Solubility in water, g/100ml at 20 °C: 0.05 | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-AMINODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 (NTP, 1992) - Denser than water; will sink, 1.1 at 100 °C, 1.09 g/cm³ | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-AMINODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000121 [mmHg], 1.21X10-5 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 0.000076 | |

| Record name | 4-Aminodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-AMINODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles (alcohol), Purple powder, Purple needles | |

CAS No. |

101-54-2 | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007X4XXS71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

163 to 167 °F (NTP, 1992), 75 °C | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-AMINODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and as an antioxidant in the rubber industry. Its molecular structure, featuring both a primary and a secondary arylamine, makes it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to facilitate informed decisions in research and development.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into several key strategies:

-

Transition Metal-Catalyzed Cross-Coupling Reactions: These modern methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a transition metal complex. The most prominent examples are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

-

Classical Nucleophilic Aromatic Substitution and Reduction: This traditional industrial approach typically involves the reaction of an aniline (B41778) derivative with a nitro-substituted aryl halide, followed by the reduction of the nitro group to an amine.

-

Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While more commonly used for the synthesis of alkylated derivatives, it can be adapted for the synthesis of the parent compound under certain conditions.

-

Chapman Rearrangement: A less common but viable route for the synthesis of diarylamines, this reaction involves the thermal rearrangement of an aryl N-arylbenzimidate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] The reaction typically couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[2]

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido-palladium complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]

Experimental Protocol (Representative):

A representative protocol for the synthesis of this compound via Buchwald-Hartwig amination is as follows:

-

Reaction Setup: In a nitrogen-purged glovebox, a dry Schlenk flask is charged with 4-bromoaniline (B143363) (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[4]

-

Solvent Addition: Anhydrous toluene (B28343) is added to the flask via syringe.[4]

-

Reaction Conditions: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite® to remove the catalyst.[4]

-

Extraction and Purification: The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[4]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While traditional Ullmann conditions often required harsh reaction conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures with catalytic amounts of copper.[5]

Mechanism:

The mechanism of the Ullmann condensation is believed to involve a Cu(I)/Cu(III) catalytic cycle:

-

Formation of a Copper-Amide Complex: The amine reacts with the Cu(I) catalyst in the presence of a base to form a copper-amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the copper center, forming the desired C-N bond and regenerating the Cu(I) catalyst.[6]

Experimental Protocol (Representative):

A representative protocol for the synthesis of this compound via Ullmann condensation is as follows:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add p-phenylenediamine (B122844) (1.0 eq), iodobenzene (B50100) (1.2 eq), copper(I) iodide (0.05 eq), a ligand such as (S)-N-methylpyrrolidine-2-carboxylate (0.1 eq), and potassium phosphate (B84403) (2.0 eq).[7]

-

Solvent Addition: Add anhydrous DMSO to the flask.[7]

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 110 °C. The reaction is monitored by TLC or GC-MS.[7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate.[7]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[7]

Industrial Synthesis via Nucleophilic Aromatic Substitution and Reduction

A common industrial route to this compound involves the reaction of aniline with 4-chloronitrobenzene followed by the reduction of the resulting 4-nitrodiphenylamine (B16768).

Reaction Steps:

-

Nucleophilic Aromatic Substitution: Aniline reacts with 4-chloronitrobenzene in the presence of a base (e.g., potassium carbonate) to form 4-nitrodiphenylamine.

-

Reduction: The nitro group of 4-nitrodiphenylamine is then reduced to a primary amine to yield this compound. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with a palladium-on-carbon catalyst and hydrogen gas) or chemical reduction (e.g., with iron powder in acidic medium).

Experimental Protocol (Reduction Step - Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure reaction kettle, add 4-nitrodiphenylamine and a 5% palladium-on-carbon catalyst.[2]

-

Hydrogenation: Purge the kettle with nitrogen, followed by hydrogen. Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa. Maintain the reaction for 7-8 hours.[2]

-

Work-up: After cooling and venting, filter the reaction mixture to recover the catalyst. The filtrate is the this compound product, which can be further purified by crystallization.[2]

Reductive Amination

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[8] For the synthesis of this compound, this could theoretically involve the reaction of 1,4-benzoquinone (B44022) with aniline.

Mechanism:

-

Imine Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or an iminium ion).[3]

-

Reduction: The imine is then reduced to the amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[1][3]

While this route is plausible, specific high-yield protocols for the direct synthesis of this compound from 1,4-benzoquinone and aniline are not well-documented in the literature, and the reaction can lead to the formation of 2,5-dianilino-p-benzoquinone (B3051505) as a significant byproduct.[8]

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to a diarylamine.[9]

Mechanism:

The Chapman rearrangement proceeds through a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom via a four-membered cyclic transition state.[10]

This method is generally less common for the synthesis of this compound due to the multi-step nature of preparing the starting imidate.

Quantitative Data Summary

The following tables summarize representative quantitative data for the different synthesis pathways. It is important to note that yields and optimal conditions are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions used.

Table 1: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoaniline | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaO-t-Bu | Toluene | 100-110 | 12-24 | High (Reported) |

| 4-Iodoaniline | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | ~85-95 (Typical) |

Table 2: Ullmann Condensation

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | p-Phenylenediamine | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 24 | Moderate to Good |

| Bromobenzene | p-Phenylenediamine | Cu₂O (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120-140 | 24-48 | Moderate |

Table 3: Industrial Synthesis (Reduction Step)

| Starting Material | Reducing Agent | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 4-Nitrodiphenylamine | H₂ | 5% Pd/C | Ethanol | 110 | 1.0 | 7-8 | High |

| 4-Nitrodiphenylamine | Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric | 4-6 | Good |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and limitations. Modern transition metal-catalyzed methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer high yields and broad substrate scope under relatively mild conditions, making them attractive for laboratory-scale synthesis and in the production of fine chemicals. Industrial-scale production often relies on the classical approach of nucleophilic aromatic substitution followed by reduction, which is a cost-effective route despite potentially harsher conditions. Reductive amination and the Chapman rearrangement represent alternative, albeit less common, strategies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials and catalysts, and the specific requirements for purity and yield. This guide provides the foundational knowledge for researchers and professionals to navigate these synthetic options and select the most appropriate method for their application.

References

- 1. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-p-phenylenediamine (CAS No. 101-54-2), also known as 4-aminodiphenylamine, is an organic compound with the chemical formula C₁₂H₁₂N₂. It is characterized by a phenyl group and an amino group attached to a p-phenylenediamine (B122844) core. This compound primarily serves as a crucial intermediate in the synthesis of dyes, polymers, and as an antioxidant in the rubber industry.[1] While not a pharmaceutical agent itself, understanding its physicochemical properties is vital for toxicological assessments and for researchers working with related aromatic amine structures in drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | |

| Molecular Weight | 184.24 g/mol | |

| Appearance | Odorless purple-black solid or flakes; dark purple chips or crystalline powder. | |

| Melting Point | 72-76 °C | [2] |

| Boiling Point | 354 °C at 760 mmHg | [2] |

| Flash Point | 193 °C (380 °F) | |

| Density | 1.15 g/cm³ | |

| Vapor Pressure | 1.21 x 10⁻⁵ mmHg |

Solubility and Partition Coefficient

| Property | Value | Source |

| Water Solubility | < 1 mg/mL at 20 °C; 0.6 g/L at 20°C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, and chloroform; very soluble in ethanol. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.4 (calculated) | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.[5]

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[6]

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]

-

For accuracy, the determination should be repeated at least twice, and the average value is reported.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method.[8]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[9]

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the sample is heated until it begins to boil and the vapor rises to the thermometer.

-

The temperature is recorded when the vapor temperature stabilizes, and there is a steady condensation and collection of the distillate in the receiving flask. This stable temperature is the boiling point.[9]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.[10]

Apparatus:

-

Test tubes or small flasks with stoppers

-

Spatula

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge (optional)

Procedure:

-

A small, accurately weighed amount of this compound is placed into a series of test tubes.[11]

-

A specific volume of the desired solvent (e.g., water, ethanol, acetone) is added to each test tube.[11]

-

The test tubes are securely stoppered and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand, and if a solid phase remains, the mixture is centrifuged to separate the undissolved solid.

-

A known volume of the supernatant (the saturated solution) is carefully removed.

-

The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

-

The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Synthesis Workflow of this compound

One common laboratory-scale synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. saltise.ca [saltise.ca]

- 12. turkjps.org [turkjps.org]

An In-depth Technical Guide to N-Phenyl-p-phenylenediamine (CAS 101-54-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-p-phenylenediamine (4-aminodiphenylamine), with CAS number 101-54-2, is an aromatic amine of significant industrial importance.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, applications, and toxicological profile. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a dark-colored crystalline substance.[1] It is characterized by a phenyl group and a p-phenylenediamine (B122844) moiety, which includes two amino groups attached to a benzene (B151609) ring.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Appearance | Dark purple or black solid | [3] |

| Melting Point | 68-72 °C | |

| Boiling Point | 354 °C | [4] |

| Density | 1.15 g/cm³ | [4] |

| Flash Point | 193 °C (380 °F) | [4] |

| Water Solubility | < 1 mg/mL at 20°C | [1][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) (10 mg/mL), acetone, and ether. Insoluble in ligroin. | [1] |

| Vapor Pressure | < 1 mmHg at 20°C | [5] |

Synthesis of this compound

The industrial synthesis of this compound can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being a common approach. The Buchwald-Hartwig amination offers a versatile route.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide

-

Anhydrous toluene (B28343)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

Reaction Setup: In a glovebox purged with nitrogen, combine 4-bromoaniline (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a dry Schlenk flask.

-

Solvent Addition: Add anhydrous toluene to the flask using a syringe.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash it sequentially with a saturated aqueous ammonium chloride solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient to yield the pure compound.

Applications

This compound has several key industrial applications, primarily leveraging its antioxidant and chemical intermediate properties.

Rubber Industry: Antioxidant and Antiozonant

One of the main uses of this compound and its derivatives is as an antiozonant and antioxidant in the rubber industry, particularly for tires.[3] These compounds protect rubber from degradation caused by ozone and oxidation.

The mechanism of protection is understood as a combination of a "scavenger" and "protective film" theory. The antiozonant migrates to the rubber surface and preferentially reacts with ozone, scavenging it before it can attack the polymer chains. The reaction products can then form a protective film on the rubber's surface, further inhibiting ozone attack.

References

An In-depth Technical Guide to the Antioxidant Mechanism of N-Phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-p-phenylenediamine (NPPD) is a synthetic organic compound belonging to the class of p-phenylenediamine (B122844) derivatives, which are recognized for their antioxidant properties. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of NPPD, drawing upon existing knowledge of its chemical reactivity and the behavior of structurally related compounds. The document details the chemical principles of free radical scavenging through hydrogen atom and single electron transfer, the role of oxidation to quinone-diimine, and explores potential, though not yet directly evidenced, interactions with cellular antioxidant signaling pathways such as the Keap1-Nrf2 system. While specific quantitative antioxidant data for NPPD is not extensively available in public literature, this guide furnishes detailed experimental protocols for key antioxidant assays (DPPH, ABTS, FRAP, and ORAC) to enable researchers to generate such data. All described pathways and experimental workflows are accompanied by explanatory diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the subject matter.

Introduction

This compound (C₁₂H₁₂N₂) is an aromatic amine with a molecular weight of 184.24 g/mol . It is characterized by a phenyl group and a primary amino group attached to a p-phenylenediamine core. This structure imparts redox activity, allowing it to function as a potent antioxidant. Historically, NPPD and its derivatives have been extensively used as antiozonants and antioxidants in the rubber industry to prevent material degradation. In a biological context, the ability of NPPD to donate electrons or hydrogen atoms makes it an effective scavenger of reactive oxygen species (ROS), suggesting its potential for applications in mitigating oxidative stress. This guide delves into the fundamental chemical and potential biological mechanisms that underpin the antioxidant action of NPPD.

Chemical Antioxidant Mechanisms

The primary antioxidant activity of this compound stems from its ability to neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the NPPD molecule donates a hydrogen atom from one of its amine groups to a free radical (R•), effectively neutralizing the radical and forming a stable NPPD radical. This process is favored due to the relatively weak N-H bond in the amine groups. The resulting NPPD radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings, which makes it less reactive than the initial free radical.

Figure 1. Hydrogen Atom Transfer (HAT) mechanism of NPPD.

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the NPPD molecule to a free radical, resulting in the formation of an NPPD radical cation and an anion of the free radical. This pathway is particularly relevant for reacting with certain types of radicals and is influenced by the ionization potential of NPPD and the electron affinity of the radical.

Figure 2. Single Electron Transfer (SET) mechanism of NPPD.

Oxidation to Quinone-diimine

Following either HAT or SET, the resulting NPPD radical can undergo further oxidation, typically involving the loss of a second hydrogen atom or electron, to form a stable N-phenyl-p-quinone-diimine. This two-electron oxidation product is a key species in the antioxidant cycle of p-phenylenediamines. The formation of the quinone-diimine structure effectively terminates the radical chain reaction. Electrochemical studies on p-phenylenediamine derivatives have shown that this oxidation process involves a two-electron transfer to yield the diimine quinone species.

Figure 3. Oxidation of NPPD to N-Phenyl-p-quinone-diimine.

Potential Cellular Antioxidant Mechanisms

In a biological environment, the antioxidant activity of NPPD may extend beyond direct radical scavenging. While direct experimental evidence for NPPD is currently lacking, compounds with similar structural features are known to interact with cellular signaling pathways that regulate endogenous antioxidant defenses. One of the most critical of these is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps Nrf2 levels low.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This upregulates the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

While it is plausible that NPPD or its oxidized metabolites could modulate the Keap1-Nrf2 pathway, further research is required to establish a direct link.

An In-depth Technical Guide to the Electrochemical Properties of N-Phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant interest in various fields, including as an antioxidant, a monomer for conductive polymers, and an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its utility is intrinsically linked to its electrochemical properties, particularly its redox behavior. This technical guide provides a comprehensive overview of the electrochemical characteristics of NPPD, focusing on its oxidation-reduction mechanisms, relevant quantitative data, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Core Electrochemical Behavior

The electrochemical oxidation of this compound, like other p-phenylenediamine (B122844) (PPD) derivatives, proceeds through a complex mechanism that is highly dependent on the experimental conditions, particularly the pH of the medium.[2] The fundamental process involves the transfer of electrons from the amine groups, leading to the formation of various reactive intermediates and final products.

General Oxidation Pathway

The oxidation of p-phenylenediamines in aqueous solutions typically follows a two-electron transfer process, yielding a quinone diimine species.[3] This process can occur in a single two-electron step or in two successive one-electron steps, depending on the stability of the intermediate cation radical. For N-substituted p-phenylenediamines, the stability of these intermediates and the subsequent reaction pathways can be influenced by the nature of the substituent.[2]

In acidic media, the amine groups are protonated, and the oxidation mechanism involves the loss of both electrons and protons. The initial oxidation product, the quinone diimine, is often unstable in aqueous solutions and can undergo subsequent chemical reactions, such as hydrolysis, leading to the formation of quinone monoimines and eventually benzoquinone.

Influence of the N-Phenyl Substituent

The presence of the N-phenyl group in NPPD influences its electrochemical properties in several ways compared to the unsubstituted p-phenylenediamine. The electron-withdrawing nature of the phenyl group can affect the oxidation potential, making it higher than that of PPD.[2] This substituent also impacts the stability of the resulting cation radical and quinone diimine, which in turn affects the kinetics of subsequent chemical reactions.[2]

Quantitative Electrochemical Data

While comprehensive quantitative data for this compound is not as abundant as for its parent compound, p-phenylenediamine, existing literature on PPD and its derivatives provides a strong basis for understanding its electrochemical parameters. The following tables summarize typical electrochemical data for p-phenylenediamines, which can be used as a reference for studies on NPPD.

| Parameter | Value | Conditions | Reference |

| Formal Potential (E°') | Varies with pH | Aqueous solution | |

| Electron Transfer Rate Constant (k⁰) | 6 x 10⁻⁴ - 6.4 x 10⁻⁴ cm/s | Acidic medium (for PPD) | |

| Number of Electrons Transferred (n) | 2 | Aqueous solution |

Table 1: Key Electrochemical Parameters for p-Phenylenediamines

| pH Range | ∂Ep / ∂pH (mV/pH) |

| < 2.5 | -82.4 |

| 2.5 - 8.5 | -63.2 |

| > 8.5 | -64.8 |

Table 2: Variation of Anodic Peak Potential (Ep) with pH for p-Phenylenediamine

Experimental Protocols

The following sections provide detailed methodologies for key electrochemical experiments used to characterize this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for investigating the redox behavior of NPPD.

Objective: To determine the oxidation and reduction potentials of NPPD and to study the stability of its redox species.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

-

This compound solution (e.g., 1 mM)

-

Supporting Electrolyte: e.g., 0.1 M Britton-Robinson buffer or phosphate (B84403) buffer solution (PBS) at a specific pH.[4]

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Prepare the NPPD solution in the chosen supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize NPPD.

-

Vertex Potential 2: A potential sufficiently negative to observe any reduction peaks.

-

Scan Rate: Typically varied from 10 mV/s to 200 mV/s to study the kinetics of the electrode process.[4]

-

-

Run the cyclic voltammogram and record the data.

-

Analyze the voltammogram to determine the anodic and cathodic peak potentials and currents.

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is employed to study the kinetics of the electron transfer process and to determine the diffusion coefficient of NPPD.

Objective: To obtain kinetic information about the oxidation of NPPD.

Materials:

-

Potentiostat/Galvanostat with a rotator control unit

-

Three-electrode cell with a rotating disk working electrode (e.g., Glassy Carbon)

-

Same solutions and reference/counter electrodes as in CV.

Procedure:

-

Follow steps 1-4 from the CV protocol.

-

Set the desired rotation speed of the RDE (e.g., 400 to 2500 rpm).

-

Perform a linear sweep voltammogram in the anodic direction at a slow scan rate (e.g., 5-10 mV/s).

-

Record the limiting current at different rotation speeds.

-

Analyze the data using the Levich equation to determine the diffusion coefficient or the Koutecký-Levich plot to study the electron transfer kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the electrochemical analysis of this compound.

Caption: Proposed electrochemical oxidation pathway of this compound.

Caption: General experimental workflow for Cyclic Voltammetry of NPPD.

Conclusion

The electrochemical properties of this compound are of fundamental importance to its application in various scientific and industrial domains. While its behavior is analogous to that of p-phenylenediamine, the N-phenyl substituent introduces modifications to its redox potentials and the stability of its oxidized forms. This guide has provided an overview of its electrochemical characteristics, along with standardized experimental protocols for its investigation. Further research focusing specifically on NPPD is warranted to fully elucidate its complex electrochemical behavior and to generate a more comprehensive set of quantitative data.

References

An In-depth Technical Guide on the Degradation of N-Phenyl-p-phenylenediamine: Products and Pathways

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are a class of compounds widely used as antioxidants and antiozonants, particularly in the rubber industry to enhance the durability of products like tires. However, their release into the environment and subsequent degradation have raised significant concerns. The transformation of these compounds can lead to a variety of degradation products, some of which exhibit greater toxicity than the parent molecule. A notable example is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), whose ozonation product, 6PPD-quinone (6PPD-Q), is acutely toxic to certain aquatic species.[1] This guide provides a comprehensive overview of the known degradation pathways of NPPDs, the resulting products, quantitative data on their transformation, and the experimental protocols used for their study.

Degradation Pathways and Products

The degradation of NPPDs is a multifaceted process involving several abiotic and biotic pathways. The specific pathway and resulting products are highly dependent on the environmental conditions and the specific substituents on the phenylenediamine core.

Abiotic Degradation

Abiotic degradation involves non-biological processes such as ozonation, photolysis, hydrolysis, and oxidation.

2.1.1 Ozonation

Ozonation is a primary degradation pathway for NPPDs used as antiozonants in rubber products.[2] The reaction with atmospheric ozone is the intended function of these molecules to protect rubber polymers. However, this process also leads to the formation of various transformation products (TPs) in the environment.[3]

-

Key Products: The most studied ozonation product is 6PPD-quinone (6PPD-Q), derived from 6PPD.[3][4] Computational studies suggest that the ozonation of 6PPD proceeds through a hydroxylated intermediate, which further reacts with ozone to form a hydroquinone, and ultimately the quinone.[5] High-resolution mass spectrometry has identified numerous other TPs from 6PPD ozonation, including isomers of 6PPD-Q and compounds with N-oxide and N,N'-dioxide structures.[3][4]

-

Mechanism: The reaction is believed to be initiated by the direct interaction of ozone with the PPD aromatic ring, rather than the nitrogen atoms.[5] This leads to the formation of a hydroxylated intermediate that is a precursor to the final quinone product.[5]

2.1.2 Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. This process can be direct or indirect, mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[6]

-

Key Products: Photodegradation of 6PPD in water can also lead to the formation of 6PPD-Q.[7] The overall photolytic pathways can involve oxidation and cleavage of the quinone ring, dealkylation, rearrangement, and deamination.[7]

-

Kinetics: The rate of photolysis is influenced by factors such as the presence of dissolved organic matter, which can generate ROS and affect the degradation rate.[6] Studies on the photocatalytic degradation of p-phenylenediamine (B122844) (PPD) using TiO₂ have shown that the process is affected by the initial concentration of PPD, catalyst dosage, and UV intensity.[8]

2.1.3 Hydrolysis

Hydrolysis involves the reaction of a compound with water. For NPPDs, this pathway can be significant, with rates dependent on the specific molecular structure.

-

Key Products: The hydrolysis of N,N'-diphenyl-p-phenylenediamine (DPPD) predominantly forms 4-anilinophenol.[9] For 6PPD, hydrolysis can also lead to 4-anilinophenol, while the aliphatic chain is cleaved.[9]

-

Kinetics: The hydrolysis half-lives of PPDs vary significantly. For instance, at neutral pH, the half-life of 6PPD is in the range of 6.9-10 hours, whereas for DPPD it is approximately 1087 hours.[9] This indicates that some NPPDs can persist in aquatic environments for extended periods.

2.1.4 Chlorination

In water treatment processes, NPPDs can react with disinfectants like chlorine.

-

Key Products: The degradation of PPDs during chlorination can lead to the formation of various known and unknown disinfection byproducts (DBPs). For 6PPD, chlorination can result in products formed through chlorine substitution, oxidation, amine hydrolysis, and hydroxylation.[10]

Biotic Degradation

Biotic degradation involves transformation by living organisms, primarily microorganisms and metabolic processes within larger organisms.

2.2.1 Microbial Degradation

Microorganisms in soil and wastewater treatment plants can degrade NPPDs.

-

Key Products: Aerobic microbial degradation of PPDs with aliphatic substituents, such as 6PPD and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), often begins with hydrolysis to 4-hydroxydiphenylamine (B52144) (4-HDPA).[11] A laboratory study identified 48 transformation products from the microbial degradation of seven different PPDs.[11] For 6PPD-Q, 26 TPs were detected.[11] Notably, the formation of 6PPD-Q from 6PPD was not observed during this microbial degradation study.[11]

-

Kinetics: The half-lives for microbial degradation can be rapid. For example, the aerobic microbial degradation half-life of 6PPD was found to be 0.2 ± 0.1 days, while for 6PPD-Q it was 3 ± 0.1 days.[11][12]

2.2.2 Human Metabolism

When NPPDs are absorbed by the body, they undergo metabolic transformations.

-

Key Products: The primary metabolic pathway for p-phenylenediamine (PPD) in humans is N-acetylation, which is catalyzed by N-acetyltransferase enzymes in the skin and liver.[13][14] This results in the formation of N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[14][15] These acetylated metabolites are considered detoxification products as they show reduced genotoxicity compared to the parent PPD.[14] There is no evidence for significant metabolism of PPD by hepatic cytochrome P450 enzymes to form N-hydroxylated metabolites.[13] For PPD-quinones, in vitro studies with human liver fractions have identified N-dealkylated, carboxylated, and hydroxylated metabolites, as well as various conjugates.[16][17]

Quantitative Data

The following tables summarize the quantitative data on the degradation of various N-phenyl-p-phenylenediamines under different conditions.

Table 1: Abiotic Degradation Half-Lives and Yields

| Compound | Degradation Pathway | Conditions | Half-life (t½) | Molar Yield of Key Product | Reference(s) |

| 6PPD | Ozonation | Heterogeneous gas-phase ozonation (~360 ppbv) | ~81% reacted in 6 h | 9.7% (6PPD-Q) | [3] |

| 6PPD | Hydrolysis | pH 7.0, phosphate (B84403) buffer | 6.9 - 10 h | - | [9] |

| DPPD | Hydrolysis | pH 7.0, phosphate buffer | 1087 h | - | [9] |

| IPPD | Hydrolysis | pH 7.0, phosphate buffer | 2.6 - 7.4 h (range for several PPDs) | - | [9] |

| PPDs | Chlorination | - | Rate constants: 59.38 - 139.42 M⁻¹s⁻¹ | - | [10] |

| PPDs | Chloramination | - | Rate constants: 0.69 - 1.36 M⁻¹s⁻¹ | - | [10] |

Table 2: Biotic Degradation Half-Lives

| Compound | Degradation Pathway | Conditions | Half-life (t½) | Reference(s) |

| 6PPD | Aerobic Microbial Degradation | Laboratory study | 0.2 ± 0.1 days | [11][12] |

| IPPD | Aerobic Microbial Degradation | Laboratory study | 0.6 ± 0.1 days | [11][12] |

| 6PPD-Q | Aerobic Microbial Degradation | Laboratory study | 3 ± 0.1 days | [11][12] |

Table 3: Photo-Fenton Oxidation Efficiency of p-Phenylenediamine (PPD)

| Initial PPD (mg/L) | H₂O₂ (mg/L) | Fe²⁺ (mg/L) | PPD Removal (%) | COD Removal (%) | Reference(s) |

| 10 | 50 | 3 | 71.20 | 65.89 | [18] |

| 20 | 100 | 6 | 65.10 | 61.00 | [18] |

| 30 | 150 | 9 | 61.23 | 54.00 | [18] |

| 40 | 200 | 12 | 58.34 | 52.00 | [18] |

| 50 | 250 | 15 | 54.26 | 50.32 | [18] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of degradation studies. Below are summaries of typical protocols.

Analysis of PPDs and their Metabolites

A sensitive and validated method for the simultaneous determination of PPD and its metabolites (MAPPD, DAPPD) in biological samples like blood and urine involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

-

Sample Preparation (Urine):

-

Aliquot a urine sample (e.g., 1 mL).

-

Add an internal standard (e.g., Acetanilide).

-

Alkalinize the sample with ammonium (B1175870) hydroxide.

-

Extract the analytes with an organic solvent (e.g., methylene (B1212753) chloride).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[19]

-

-

LC-MS/MS Conditions:

-

Chromatography: Reverse-phase chromatography is typically used with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid.

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.[19] For example:

-

PPD: m/z 109 → 92

-

MAPPD: m/z 151 → 92

-

DAPPD: m/z 193 → 92

-

-

Heterogeneous Ozonation of 6PPD

This protocol simulates the reaction of 6PPD on surfaces with atmospheric ozone.

-

Preparation:

-

A solution of 6PPD is prepared in a suitable solvent (e.g., methanol).

-

The solution is coated onto a substrate, such as glass slides, and the solvent is evaporated to leave a thin film of pure 6PPD.[3]

-

-

Ozonation:

-

The coated slides are placed in a reaction chamber.

-

A controlled stream of ozone gas (e.g., ~360 ppbv) is passed through the chamber for a defined period (e.g., up to 6 hours).[3]

-

Control samples are exposed to zero air (ozone-free).

-

-

Analysis:

-

After exposure, the material on the slides is extracted with a solvent.

-

The extract is analyzed by high-resolution mass spectrometry (HRMS) to identify and quantify the transformation products.[3]

-

Aerobic Microbial Degradation Study

This protocol assesses the biodegradation of PPDs by microorganisms.

-

Inoculum: Activated sludge from a wastewater treatment plant is often used as the microbial source.[12]

-

Experimental Setup:

-

A mineral salt medium is prepared.

-

The test compound (a specific PPD or PPD-Q) is added to the medium at a known concentration.

-

The medium is inoculated with the activated sludge.

-

The cultures are incubated under aerobic conditions (e.g., on a shaker to ensure aeration) in the dark to prevent photolysis.[12]

-

Sterile controls (with no inoculum) and abiotic controls are run in parallel.

-

-

Sampling and Analysis:

Visualizations

The following diagrams illustrate key degradation pathways and a typical experimental workflow.

Caption: Ozonation pathway of N-Phenyl-p-phenylenediamines.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Transformation Products of Tire Rubber Antioxidant 6PPD in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence. (2023) | Haoqi Zhao | 55 Citations [scispace.com]

- 5. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation [escholarship.org]